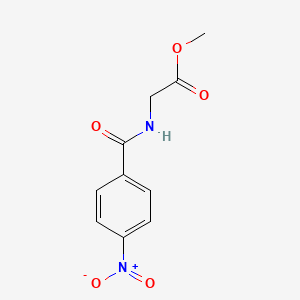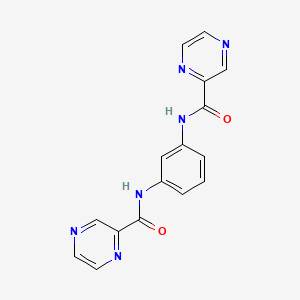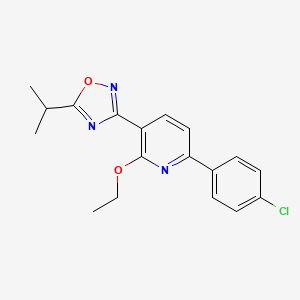
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMQD and is a derivative of quinoline. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The exact mechanism of action of DMQD is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular pathways. DMQD has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the expression of certain genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DMQD has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. Additionally, DMQD has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
DMQD has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMQD has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, DMQD may have side effects that need to be carefully monitored.
将来の方向性
There are several potential future directions for research on DMQD. One area of interest is the development of DMQD-based drugs for the treatment of cancer and viral infections. Additionally, DMQD may have potential applications in materials science, such as the development of fluorescent dyes and sensors. Further research is needed to fully understand the mechanism of action of DMQD and to explore its potential applications in various fields.
合成法
The synthesis of 2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde involves the reaction of 2-chloro-7-methylquinoline with dimethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
科学的研究の応用
DMQD has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DMQD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.
特性
IUPAC Name |
2-(dimethylamino)-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-10-7-11(8-16)13(15(2)3)14-12(10)6-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSLAQISKFRUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-7-methyl-3-quinolinecarbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)


